N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a furan ring, a pyrrole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
Tetrahydropyran Ring Formation: This step involves the cyclization of a diol or similar precursor under acidic conditions.
Final Coupling: The final step involves coupling the furan, pyrrole, and tetrahydropyran intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and pyrrole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Reduced forms of the compound, potentially altering the ring structures.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological pathways, offering opportunities for the treatment of diseases.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: Unique due to the combination of furan, pyrrole, and tetrahydropyran rings.
This compound analogs: Compounds with similar structures but different substituents on the rings.
Uniqueness
The uniqueness of This compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3/c19-15(17-13-14-4-3-9-21-14)12-16(5-10-20-11-6-16)18-7-1-2-8-18/h1-4,7-9H,5-6,10-13H2,(H,17,19) |
InChI Key |
DTRZPIGSTFOPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=CC=CO2)N3C=CC=C3 |
Origin of Product |
United States |
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